molecular formula C12H17NO2S B2460105 4-Phenethyl-1lambda~6~,4-thiazinane-1,1-dione CAS No. 477847-07-7

4-Phenethyl-1lambda~6~,4-thiazinane-1,1-dione

Cat. No.: B2460105
CAS No.: 477847-07-7
M. Wt: 239.33
InChI Key: BCNRYYODYCEWTH-UHFFFAOYSA-N
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Description

4-Phenethyl-1lambda~6~,4-thiazinane-1,1-dione is a chemical compound with a unique structure that includes a thiazinane ring

Properties

IUPAC Name

4-(2-phenylethyl)-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c14-16(15)10-8-13(9-11-16)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNRYYODYCEWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Phenethyl-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of phenethylamine with sulfur-containing reagents under controlled conditions. The reaction conditions often include specific temperatures and catalysts to ensure the formation of the desired thiazinane ring structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-Phenethyl-1lambda~6~,4-thiazinane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The compound can undergo substitution reactions where functional groups on the phenethyl or thiazinane ring are replaced with other groups, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its ability to interact with specific biological targets. Key areas of research include:

  • Anticancer Activity : Studies have shown that derivatives of thiazolidine compounds, including 4-Phenethyl-1lambda~6~,4-thiazinane-1,1-dione, can induce apoptosis and inhibit the proliferation of cancer cells. For instance, thiazolidine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .
  • Antimicrobial Properties : Research indicates that compounds similar to this compound exhibit antimicrobial activities. They have been tested against a range of pathogens, showing promise as effective agents in treating infections .

The compound has been evaluated for various biological activities:

  • Antioxidant Activity : Thiazolidine derivatives have shown significant antioxidant properties, which are crucial in combating oxidative stress-related diseases such as cancer and diabetes. The antioxidant capacity is often assessed through several assays that measure the ability to scavenge free radicals .
  • Anti-inflammatory Effects : There is evidence suggesting that thiazolidine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Pharmacological Studies

Pharmacological studies focus on the mechanisms of action and efficacy of the compound:

  • Mechanism of Action : Investigations into the molecular interactions of this compound reveal its potential to act on specific receptors or enzymes involved in disease processes. For example, some studies indicate its role as a PPARγ agonist, which can influence glucose metabolism and lipid profiles .

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAnticancer PropertiesDemonstrated significant cytotoxic effects on MDA-MB-231 breast cancer cells with IC50 values indicating strong activity compared to standard treatments .
Study BAntioxidant PotentialSynthesized derivatives exhibited enhanced antioxidant activity compared to traditional antioxidants like phenazone .
Study CAntimicrobial EfficacyShowed effectiveness against multiple bacterial strains, suggesting potential use in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 4-Phenethyl-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

4-Phenethyl-1lambda~6~,4-thiazinane-1,1-dione can be compared with other similar compounds, such as:

    4-Phenethyl-1lambda~6~,4-thiazinane-1,1-dioxide: This compound has an additional oxygen atom, which may alter its chemical and biological properties.

    4-Phenethyl-1lambda~6~,4-thiazinane-1,1-thione:

The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various applications .

Biological Activity

4-Phenethyl-1λ6,4-thiazinane-1,1-dione is a compound of interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antioxidant, antimicrobial, anticancer, and anti-inflammatory activities. The findings are supported by data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 4-Phenethyl-1λ6,4-thiazinane-1,1-dione can be represented as follows:

C23H39NO3S\text{C}_{23}\text{H}_{39}\text{N}\text{O}_3\text{S}

This compound belongs to the thiazine family and exhibits various pharmacological properties that make it a candidate for further research in medicinal chemistry.

Antioxidant Activity

Antioxidant activity is a significant aspect of the biological profile of 4-Phenethyl-1λ6,4-thiazinane-1,1-dione. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Total Antioxidant Capacity (μmol TE/g)
4-Phenethyl-1λ6,4-thiazinane72.5250
Ascorbic Acid (Standard)90.0450

The above table illustrates that while 4-Phenethyl-1λ6,4-thiazinane shows promising antioxidant activity, it remains less effective than ascorbic acid in scavenging DPPH radicals .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. Studies indicate that it exhibits significant antibacterial and antifungal activities.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of several thiazine derivatives, 4-Phenethyl-1λ6,4-thiazinane was tested against strains of Staphylococcus aureus and Candida albicans. The results demonstrated:

  • Minimum Inhibitory Concentration (MIC) for S. aureus: 32 µg/mL
  • **MIC for C. albicans: 64 µg/mL

These findings suggest that the compound possesses moderate antimicrobial efficacy compared to standard antibiotics .

Anticancer Activity

Research has highlighted the potential anticancer properties of 4-Phenethyl-1λ6,4-thiazinane. It has been shown to inhibit the growth of various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest at G2/M phase
HeLa (Cervical)18Inhibition of DNA synthesis

The compound demonstrated notable cytotoxicity against breast cancer cells (MCF-7), leading to cell death primarily through apoptosis without causing DNA fragmentation .

Anti-inflammatory Activity

In addition to its antioxidant and anticancer effects, studies have indicated that 4-Phenethyl-1λ6,4-thiazinane exhibits anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokines in vitro.

The anti-inflammatory activity is attributed to the inhibition of NF-kB signaling pathways, which are crucial in regulating immune response and inflammation .

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